molecular formula C11H10ClNO2 B8263988 Ethyl 4-chloro-2-(cyanomethyl)benzoate

Ethyl 4-chloro-2-(cyanomethyl)benzoate

Cat. No.: B8263988
M. Wt: 223.65 g/mol
InChI Key: CNGQVMUDQYGFBR-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-(cyanomethyl)benzoate is a substituted benzoate ester featuring a chloro group at the 4-position and a cyanomethyl group at the 2-position of the benzene ring. Its molecular structure includes an ethyl ester moiety, which contributes to its hydrolytic stability compared to methyl esters . The compound’s crystal structure reveals key geometric parameters:

  • Bond lengths: Cl–C (1.736–1.734 Å), C≡N (1.134 Å), and ester C–O (1.342–1.455 Å) .
  • Dihedral angle: 14.9° between the substituted phenyl rings, influencing molecular packing via π-π interactions .
    This compound is structurally related to bioactive diphenylamine derivatives, which are studied for their applications in pharmaceuticals and materials science .

Properties

IUPAC Name

ethyl 4-chloro-2-(cyanomethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-4-3-9(12)7-8(10)5-6-13/h3-4,7H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGQVMUDQYGFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)Cl)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway and Conditions

This method adapts the strategy described in CN105130846A for methyl m-cyanomethylbenzoate, modified to target the ethyl ester derivative. The synthesis involves four stages:

  • Acylation of 4-chloro-2-methylbenzoic acid :

    • Reactant: 4-Chloro-2-methylbenzoic acid

    • Reagent: Thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)

    • Conditions: Reflux at 70–90°C for 4–6 hours.

    • Product: 4-Chloro-2-methylbenzoyl chloride.

  • Chlorination :

    • Reactant: 4-Chloro-2-methylbenzoyl chloride

    • Reagent: Liquid chlorine (Cl₂)

    • Conditions: Temperature maintained at 110–170°C; Cl₂ fed at 4.6–22.9% of reactant weight.

    • Product: 4-Chloro-2-(chloromethyl)benzoyl chloride.

  • Esterification :

    • Reactant: 4-Chloro-2-(chloromethyl)benzoyl chloride

    • Reagent: Anhydrous ethanol

    • Conditions: Dropwise addition at 30–65°C; excess ethanol recovered via distillation.

    • Product: Ethyl 4-chloro-2-(chloromethyl)benzoate.

  • Cyanation :

    • Reactant: Ethyl 4-chloro-2-(chloromethyl)benzoate

    • Reagent: Sodium cyanide (NaCN) or potassium cyanide (KCN)

    • Conditions: Phase-transfer catalysis (e.g., tetrabutylammonium bromide) in aqueous-organic biphasic system at 60–80°C.

    • Product: Ethyl 4-chloro-2-(cyanomethyl)benzoate.

Table 1: Key Parameters for Chlorination-Cyanation Method

StepTemperature RangeTimeYield (Reported)Key Challenges
Acylation70–90°C4–6 hours85–92%Corrosive reagents
Chlorination110–170°C2–4 hours70–78%Exothermic reaction control
Esterification30–65°C3–5 hours88–95%Methanol/ethanol selectivity
Cyanation60–80°C6–8 hours65–72%Cyanide toxicity mitigation

Phase Transfer Catalyzed Direct Cyanation

Single-Step Substitution

CN101891649B describes a streamlined method for analogous cyanomethyl benzoates using phase transfer catalysts (PTCs). For the target compound:

  • Reactants :

    • Ethyl 4-chloro-2-(chloromethyl)benzoate

    • Sodium cyanide (NaCN)

  • Catalyst : Benzyltriethylammonium chloride (BTEAC)

  • Solvent : Toluene-water biphasic system

  • Conditions : 80–90°C for 12–18 hours.

Table 2: Optimization of PTC Method

ParameterOptimal RangeImpact on Yield
Catalyst loading5–10 mol%Maximizes interfacial reactivity
NaCN stoichiometry1.2–1.5 equivalentsReduces side-product formation
Temperature85°CBalances reaction rate & safety

Advantages :

  • Avoids intermediate isolation.

  • Scalable for industrial production.

Limitations :

  • Requires stringent control of cyanide residues.

Aldehyde Intermediate Route

Formylation and Dehydration

Adapted from CN106674042A , this method involves:

  • Formylation :

    • Reactant: Ethyl 4-chloro-2-methylbenzoate

    • Reagents: Paraformaldehyde, MgCl₂, triethylamine

    • Conditions: Dichloromethane solvent, 60°C for 12 hours.

    • Product: Ethyl 4-chloro-2-(hydroxymethyl)benzoate.

  • Oxime Formation :

    • Reactant: Ethyl 4-chloro-2-(hydroxymethyl)benzoate

    • Reagents: Hydroxylamine hydrochloride, acetic acid

    • Conditions: Reflux in ethanol for 6 hours.

  • Dehydration to Nitrile :

    • Reagent: Chloroacetic chloride

    • Conditions: 80°C for 2 hours.

Table 3: Performance of Aldehyde Route

StepYieldPurityCritical Notes
Formylation75%90%Requires anhydrous conditions
Oxime synthesis68%85%pH-sensitive
Dehydration42%88%Exothermic; requires cooling

Advantages :

  • Avoids hazardous cyanide reagents.
    Disadvantages :

  • Multi-step process lowers overall yield.

Comparative Analysis of Methods

Table 4: Method Comparison for Industrial Applicability

MethodOverall YieldCost EfficiencySafety ProfileScalability
Chlorination-Cyanation55–60%ModerateHigh risk (Cl₂, CN⁻)High
PTC Cyanation70–75%HighModerate (CN⁻)Excellent
Aldehyde Route30–35%LowLow riskLimited

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2-(cyanomethyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzoates.

    Hydrolysis: Formation of 4-chloro-2-(cyanomethyl)benzoic acid.

    Reduction: Formation of 4-chloro-2-(aminomethyl)benzoate.

Scientific Research Applications

Ethyl 4-chloro-2-(cyanomethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2-(cyanomethyl)benzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in nucleophilic substitution, hydrolysis, and reduction reactions. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoate Esters

A. Chloro-Substituted Benzoates

Compound Substituents Molecular Weight (g/mol) Key Properties
Ethyl 4-chloro-2-(cyanomethyl)benzoate 4-Cl, 2-CNCH2 268.71 (calculated) High hydrolytic stability (ethyl ester); π-π stacking in crystal lattice
Methyl 4-chloro-2-(2-chloroacetamido)benzoate 4-Cl, 2-ClCH2CONH– 276.68 Amide linkage enhances hydrogen bonding; shorter metabolic half-life (methyl ester)
Ethyl 4-amino-2-chlorobenzoate 4-NH2, 2-Cl 199.64 Amino group improves solubility but reduces stability due to oxidative potential

B. Cyano-Substituted Benzoates

Compound Substituents Molecular Weight (g/mol) Key Properties
Ethyl 4-cyanobenzoate 4-CN 175.18 Lower steric hindrance; used as a synthetic intermediate in drug design
Ethyl 2-bromo-6-cyano-4-(difluoromethyl)benzoate 2-Br, 6-CN, 4-CF2H 312.09 Halogen and CF2H groups enhance electronegativity, affecting receptor binding
Ester Group Influence on Stability
  • Ethyl vs. Methyl Esters :
    Ethyl esters exhibit slower hydrolysis by carboxylesterases (CES) compared to methyl esters due to increased steric hindrance. For example:
    • Ethyl benzoate metabolism is reduced by 60% in the presence of CES inhibitors, whereas methyl benzoate shows 85% inhibition under the same conditions .
    • This trend extends to substituted derivatives, making ethyl esters preferable for prolonged biological activity .
Bioactivity and Functional Group Effects
  • Chlorophenyl vs. Dichlorophenyl :
    In aquaporin-3 (AQP3) inhibitors, 2,6-dichlorophenyl derivatives (e.g., DFP00173) exhibit higher potency than 4-chlorophenyl analogs (e.g., DFP00172) due to enhanced hydrophobic interactions .
  • Cyanomethyl vs. Nitro/NH2 Groups: The cyanomethyl group in this compound provides moderate electron-withdrawing effects, balancing stability and reactivity. In contrast, nitro groups (e.g., in Ethyl 2-[[(2′-cyano[1,1′-biphenyl]-4-yl)methyl]amino]-3-nitrobenzoate) increase electrophilicity but raise toxicity risks .

Key Research Findings

  • Metabolic Stability :
    Ethyl esters generally outperform methyl esters in hydrolytic stability, critical for prodrug design .
  • Bioactivity Trends: Dichlorophenyl and cyano-substituted derivatives show higher target affinity in enzyme inhibition studies compared to monosubstituted analogs .

Q & A

Basic Research Questions

Q. How can synthetic routes for Ethyl 4-chloro-2-(cyanomethyl)benzoate be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by varying catalyst systems (e.g., MgCl₂-supported TiCl₄ catalysts ), solvent polarity, and temperature. For example, ethyl benzoate derivatives show enhanced stereoregularity and molecular weight in polymerization when catalyst-to-ethyl benzoate ratios are carefully controlled . Monitor intermediates using HPLC (e.g., methods in for pyrimidine carboxylate analogs) and characterize products via NMR and mass spectrometry.

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer : Use single-crystal X-ray diffraction (as in ) to resolve molecular packing and intermolecular interactions. Complement with FT-IR for functional group analysis (e.g., cyanomethyl and ester groups) and LC-MS for purity assessment. For structural analogs like diphenylamine derivatives, ShelXL refinement in Olex2 software ensures accurate crystallographic data .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under varying pH, humidity, and light exposure. Compare degradation products using TLC or HPLC (similar to methods for 4-hydroxybenzaldehyde in ). Ethyl benzoate derivatives are sensitive to hydrolysis; thus, inert atmosphere storage is recommended .

Advanced Research Questions

Q. What role does this compound play in modulating catalytic activity in polymerization systems?

  • Methodological Answer : In Ziegler-Natta catalysts (e.g., MgCl₂/EB/TiCl₄ systems), ethyl benzoate acts as an electron donor, altering active site distribution. At low concentrations (≤32 mol%), it increases stereoregularity and molecular weight by reducing chain transfer rates with aluminum alkyls . However, excess ethyl benzoate poisons active sites, decreasing activity—a phenomenon quantifiable via kinetic studies and Arrhenius plots .

Q. How can contradictory cytotoxicity data for ethyl benzoate derivatives be reconciled in structure-activity studies?

  • Methodological Answer : Cytotoxicity varies with substituent positioning and cell type. For example, ethyl benzoate is cytotoxic to Hep-2 cells but not HeLa cells . Use comparative assays (e.g., MTT on multiple cell lines) and molecular docking to identify steric/electronic effects. The cyanomethyl group in this compound may enhance reactivity with cellular nucleophiles, requiring careful SAR analysis .

Q. What computational strategies are effective in predicting the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Employ density functional theory (DFT) to model transition states, focusing on the chloro and cyanomethyl groups’ electrophilicity. Compare with experimental data from SNAr reactions (e.g., ’s thiazole derivatives). Solvent effects can be modeled using COSMO-RS, while Hammett constants predict substituent influence on reaction rates .

Q. How do crystal packing interactions influence the compound’s physicochemical properties?

  • Methodological Answer : Analyze hydrogen bonding (e.g., C–H···O/N) and π-π stacking via crystallographic data (as in ). For this compound, the cyanomethyl group may form weak hydrogen bonds with ester oxygens, affecting solubility and melting point. Mercury software can visualize packing motifs and predict bulk properties .

Data Contradiction Analysis

Q. Why do studies report conflicting results on ethyl benzoate’s impact on catalyst activity?

  • Resolution : Discrepancies arise from differences in catalyst preparation (e.g., TiCl₄ alkylation methods) and ethyl benzoate purity. and show that low ethyl benzoate concentrations increase active site availability, while high concentrations block sites via adsorption. Standardize catalyst synthesis protocols and use in situ FT-IR to monitor donor adsorption .

Tables for Key Data

Parameter Impact on Synthesis/Activity Reference
Ethyl benzoate concentration↑ Stereoregularity (≤32 mol%); ↓ Activity (>32 mol%)
Cyanomethyl substitution↑ Electrophilicity; Alters cytotoxicity
Crystal packing motifsInfluences solubility and stability

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-chloro-2-(cyanomethyl)benzoate
Reactant of Route 2
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Ethyl 4-chloro-2-(cyanomethyl)benzoate

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